1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Description
1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
Research has identified a series of novel derivatives as potent inhibitors of glycolic acid oxidase (GAO), indicating potential applications in treating conditions associated with excessive oxalate production, such as kidney stones. Methylation of specific substituents dramatically reduced potency, highlighting the importance of certain functional groups for activity (Rooney et al., 1983).
Quantum Chemical Investigation of Molecular Properties
A study utilizing DFT and quantum-chemical calculations explored the molecular properties of substituted pyrrolidinones, suggesting applications in material science and molecular electronics by examining electronic properties like HOMO and LUMO energies (Bouklah et al., 2012).
Synthesis and Antimicrobial Activity
Another area of application is in the synthesis of N-substituted ureas with potential antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various pathogens, indicating their potential use in developing new antimicrobial agents (Reddy et al., 2003).
Analytical Chemistry Applications
Compounds related to the query have been used in analytical methods, such as a simple method for determining urinary δ-aminolevulinic acid as an index of lead exposure, demonstrating the potential for environmental and health monitoring applications (Tomokuni & Ogata, 1972).
properties
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-3-18(8-9-20)16(22)17-13-10-15(21)19(11-13)14-6-4-12(2)5-7-14/h4-7,13,20H,3,8-11H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKIOAZSLNDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea |
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